

# spectroscopic data interpretation for 11-Deoxymogroside IIIE

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## Compound of Interest

Compound Name: 11-Deoxymogroside IIIE

Cat. No.: B10817774

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## An In-depth Technical Guide on the Spectroscopic Data Interpretation for 11-Deoxymogroside IIIE

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the spectroscopic data interpretation for **11-Deoxymogroside IIIE**, a cucurbitane-type triterpenoid glycoside isolated from *Siraitia grosvenorii* (monk fruit).<sup>[1][2][3]</sup> Due to its structural complexity and its presence as a minor constituent, the structural elucidation of **11-Deoxymogroside IIIE** presents unique challenges, including isomeric complexity and signal overlap in NMR spectra.<sup>[4]</sup> This document provides available spectroscopic data, detailed experimental protocols for its isolation and analysis, and logical workflows for its characterization.

It is important to note that while peer-reviewed, fully assigned spectroscopic data specifically for **11-Deoxymogroside IIIE** is not extensively published, this guide utilizes data from its close structural analogs, primarily Mogroside IIE, as a robust proxy for interpretation.<sup>[1][5][6]</sup> The primary structural difference is the absence of a hydroxyl group at the C-11 position in **11-Deoxymogroside IIIE**.<sup>[1][6]</sup>

## Data Presentation

The quantitative data for **11-Deoxymogroside IIIE** and its analogs are summarized below.

## Mass Spectrometry Data for 11-Deoxymogroside IIIE

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and molecular weight of the compound.[4]

Property	Value	Interpretation
Molecular Formula	C <sub>48</sub> H <sub>82</sub> O <sub>18</sub> [1][7]	Provides the elemental composition.
Molecular Weight	947.15 g/mol [1][7]	Calculated from the molecular formula.
Ionization Mode	ESI- (Negative Ion Mode)[1][5]	Mogrosides readily form [M-H] <sup>-</sup> adducts.[5]
Observed m/z	799.4738[5]	Corresponds to the [M-H] <sup>-</sup> ion.
Predicted Fragmentation	Sequential loss of glucose units (162 Da).[1]	Helps identify the number of sugar moieties.[4]

## <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data of Mogroside IIE (Proxy for 11-Deoxymogroside IIIE)

The following data for Mogroside IIE, a close structural analog, was recorded in CD<sub>3</sub>OD at 500 MHz and serves as a reference for interpreting the spectrum of **11-Deoxymogroside IIIE**. [5]

Position	<sup>13</sup> C Chemical Shift (δ, ppm)	<sup>1</sup> H Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
Aglycone				
1	39.9	1.45, 1.13	m	11.5, 4.5
2	28.1	1.80, 1.70	m	
3	88.9	3.21	dd	
4	39.4			
5	52.9	1.45	m	
6	22.1	2.42, 2.15	m	
7	34.8	3.85	m	
8	40.5	1.95	m	
9	51.9	2.50	m	
10	38.3	1.13	m	
11	23.9	1.70, 1.45	m	10.5, 4.5
12	70.9	3.52	dd	
13	49.9			
14	51.5			
15	31.9	1.70, 1.55	m	
16	28.9	2.15, 1.80	m	
17	46.9	1.80	m	
18	17.0	0.96	s	
19	19.9	0.85	s	
20	36.5	1.80	m	
21	29.9	1.30	s	
22	35.9	1.70, 1.55	m	

23	31.9	2.15, 1.95	m	
24	75.9	3.65	m	
25	73.8			
26	26.9	1.25	s	
27	26.5	1.24	s	
28	28.5	0.97	s	
29	25.5	0.97	s	
30	17.9	0.85	s	
Glc I (C-3)				
1'	104.5	4.55	d	7.5
Glc II (C-24)				
1"	105.1	4.45	d	7.5

## Predicted NMR Spectral Changes for 11-Deoxymogroside IIIE

The absence of the C-11 hydroxyl group in **11-Deoxymogroside IIIE** is expected to cause predictable shifts compared to its hydroxylated analogs like Mogroside IIIE.<sup>[6]</sup>

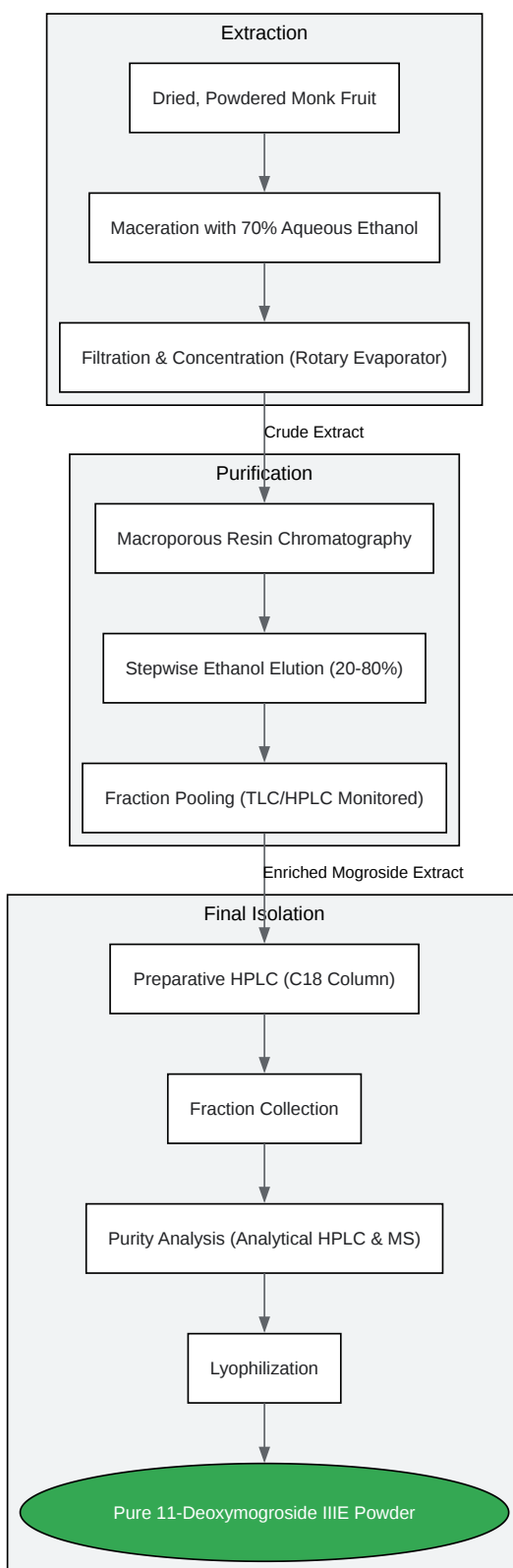
Nucleus	Predicted Change for 11-Deoxymogroside IIIE	Rationale
<sup>13</sup> C-NMR		
C-11	Significant upfield shift (from ~60-70 ppm to ~20-40 ppm). [6]	Change from a hydroxyl-bearing carbon to a methylene carbon.[6]
C-9, C-10, C-12	Minor shifts.[6]	Influence of the deoxygenation at the adjacent C-11 position. [6]
<sup>1</sup> H-NMR		
H-11	Shift from downfield (~4.0-4.5 ppm) to a more upfield region (~1.5-2.5 ppm).[6]	Proton is no longer on a carbon bearing a hydroxyl group.[6]

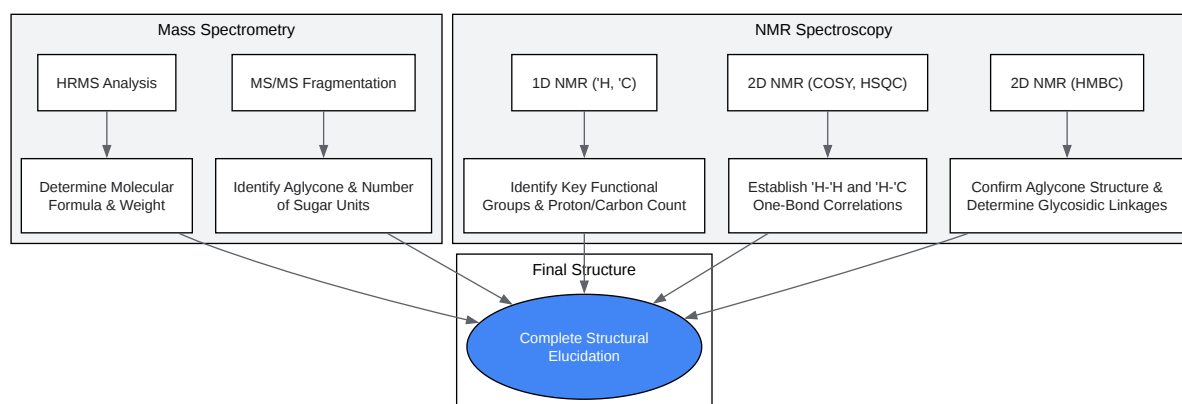
## Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and spectroscopic analysis of **11-Deoxymogroside IIIE**.

## Isolation and Purification Workflow

The isolation of **11-Deoxymogroside IIIE** from *Siraitia grosvenorii* is a multi-step process designed to separate it from other mogrosides and plant constituents.[2]





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